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molecular formula C11H14O2 B8354590 Methyl 2-ethyl-3-methylbenzoate

Methyl 2-ethyl-3-methylbenzoate

Cat. No. B8354590
M. Wt: 178.23 g/mol
InChI Key: DUAAJHRYIXIBIE-UHFFFAOYSA-N
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Patent
US06303593B1

Procedure details

A mixture of 0.105 g (0.6 mmol) of methyl-2-vinyl-3-methylbenzoate and 0.05 g of Pd/C 10% in 15 mL of ethyl acetate was hydrogenated at 50 psi for 2 h. The reaction mixture was filtered through a thin pad of celite and the filtrate was concentrated to give 0.1 g of the title compound.
Name
methyl-2-vinyl-3-methylbenzoate
Quantity
0.105 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[CH:11]=[CH2:12]>C(OCC)(=O)C.[Pd]>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[CH2:11][CH3:12]

Inputs

Step One
Name
methyl-2-vinyl-3-methylbenzoate
Quantity
0.105 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)C)C=C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a thin pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=C(C(=CC=C1)C)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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